(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol
CAS No.:
Cat. No.: VC13592208
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F2NO |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
| Standard InChI Key | NYJUMGOILSWHAV-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)F)[C@H](CCO)N |
| SMILES | C1=CC(=C(C=C1F)F)C(CCO)N |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C(CCO)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a propan-1-ol backbone substituted at the third carbon with an amino group and a 2,4-difluorophenyl ring. The (3S) stereochemistry dictates its spatial orientation, influencing interactions with biological targets. The difluorophenyl group introduces electron-withdrawing effects, enhancing stability and modulating lipophilicity .
Stereochemical Significance
Chirality at the third carbon is pivotal for biological activity. Enantiomers like (3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol exhibit distinct target affinities, underscoring the importance of stereochemical purity in drug design. The hydroxyl and amino groups enable hydrogen bonding, while the fluorine atoms enhance metabolic stability by resisting oxidative degradation .
Synthesis and Industrial Production
Key Synthetic Routes
Synthesis typically involves multi-step organic reactions:
-
Condensation: Difluorobenzaldehyde reacts with nitroethane to form a β-nitro alcohol intermediate.
-
Reduction: Catalytic hydrogenation reduces the nitro group to an amine.
-
Chiral Resolution: Enzymatic or chromatographic methods isolate the (3S)-enantiomer .
Industrial-scale production employs continuous flow synthesis to improve yield (≥75%) and purity (≥98%). For example, VulcanChem reports optimized protocols using palladium catalysts for asymmetric hydrogenation.
Process Optimization
Reaction parameters such as temperature (0–50°C), solvent polarity (THF or ethanol), and catalyst loading (5–10 mol%) critically affect enantiomeric excess (ee >99%) . Post-synthetic purification via silica gel chromatography or recrystallization ensures pharmaceutical-grade material .
Biological Activity and Mechanism
Enzyme and Receptor Interactions
The compound inhibits cytochrome P450 enzymes (e.g., CYP51 in fungi) by coordinating with heme iron via its amino group . In receptor studies, it modulates G-protein-coupled receptors (GPCRs) involved in neurotransmitter signaling, showing affinity (Kᵢ = 120 nM) for serotonin receptors.
Comparative Analysis with Structural Analogues
Fluorine’s electronegativity and small atomic radius optimize target binding, whereas bromine analogues exhibit broader steric effects .
Pharmacological and Toxicological Profiles
Pharmacokinetics
In rodent studies, the compound shows moderate oral bioavailability (42%) due to first-pass metabolism. Plasma half-life (t₁/₂ = 3.2 h) and volume of distribution (Vd = 1.8 L/kg) suggest extensive tissue penetration.
Toxicity Considerations
Acute toxicity (LD₅₀ > 500 mg/kg in mice) and genotoxicity (Ames test negative) profiles support further development. Chronic exposure studies note reversible hepatic enzyme elevation at high doses (≥100 mg/kg/day).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a precursor to antifungal triazoles (e.g., voriconazole derivatives) and antidepressants . Its hydroxyl group facilitates prodrug conjugation, enhancing solubility.
Material Science
In polymer chemistry, it acts as a crosslinking agent for epoxy resins, improving thermal stability (Tg = 145°C) .
Future Directions and Challenges
Unmet Needs
-
Stereoselective Synthesis: Developing cost-effective biocatalysts for large-scale (3S)-enantiomer production .
-
Target Identification: CRISPR screening to map novel biological targets.
Clinical Translation
Phase I trials for antifungal derivatives are anticipated by 2026, pending IND approval .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume